![molecular formula C11H13BrO2 B2506423 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde CAS No. 65678-06-0](/img/structure/B2506423.png)
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde is an organic compound . It is used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .
Molecular Structure Analysis
The molecular formula of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde is C11H13BrO2 . The structure can be viewed using Java or Javascript .Scientific Research Applications
OLED Materials
3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a compound similar to 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde, is employed as an OLED (Organic Light Emitting Diode) material . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Pharmaceutical Intermediate
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is also used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of active pharmaceutical ingredients.
Anti-Inflammatory Activities
The derivatives of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde possess equipotent anti-inflammatory activities to indomethacin . Indomethacin is a nonsteroidal anti-inflammatory drug commonly used as a prescription medication to reduce fever, pain, stiffness, and swelling.
Synthesis of N-Heterocycles
Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines have been reported . While this research doesn’t directly mention 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde, it does involve the use of a tert-butyl group, which is present in the compound .
Synthesis of Pyrazole Derivatives
A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised . This compound is an extensively utilized moiety, particularly in the field of medicinal chemistry, both as a pendant functional group and as a core template in a wide variety of therapeutic areas .
Precursor to Biologically Active Natural Products
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a compound synthesized from commercially available 4-bromo-1H-indole and using simple reagents, is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-tert-butyl-4-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)5-9(12)10(8)14/h4-6,14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZBIKFXFGEUCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C=O)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde |
Synthesis routes and methods
Procedure details
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